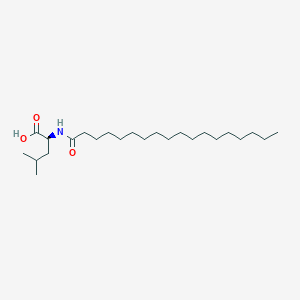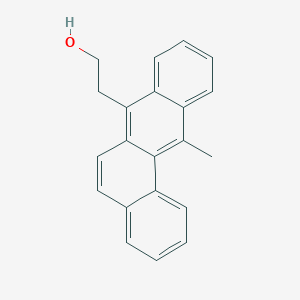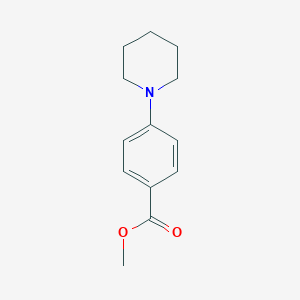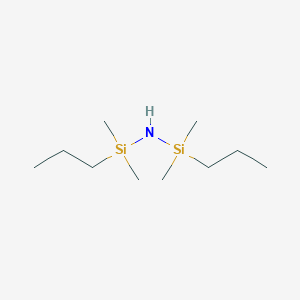
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane is a chemical compound with the formula C10H27NSi2. Its molecular weight is 217.4991 .
Molecular Structure Analysis
The molecular structure of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane consists of a disilazane backbone with two propyl groups attached to the silicon atoms . The IUPAC Standard InChIKey for this compound is XNVKQSYMDNUWNH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane has a molecular weight of 217.4991 . Detailed physical and chemical properties specific to this compound were not found in the search results.Wissenschaftliche Forschungsanwendungen
Novel Silicone-Contained Biphenol Type Monomers and Composites
A novel silicone-contained biphenol type monomer, synthesized from eugenol and 1,1,3,3-tetramethyldisiloxane, was used to modify phenolic novolac through copolymerization, yielding SIE-modified resins. These resins, combined with surface-treated chopped sisal fiber, produced biofiber-reinforced phenolic composites with enhanced electrical resistance, low water absorption, and high thermal stability, highlighting the potential in developing advanced composite materials with improved performance characteristics (Li et al., 2013).
Catalysis and Organic Transformations
The compound has been utilized in ruthenium-catalyzed cycloisomerization reactions leading to the selective formation of silacycles, demonstrating its role in facilitating complex organic transformations and synthesizing novel organosilicon compounds (Saito et al., 2005). Additionally, its application in the hydrosilylation of carbonyl compounds catalyzed by Au/TiO2 has shown that it can act as a highly reactive reagent, offering a method for the reduction of aldehydes or ketones under ambient conditions with excellent yields, further illustrating its versatility in synthetic chemistry (Vasilikogiannaki et al., 2014).
Hydroxyl Protection and Hydrosilylation
In a study on hydroxyl protection and hydrosilylation, 1,3-bis(γ-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane was synthesized from tetraethoxysilane and allyl alcohol, followed by reaction with 1,1,3,3-tetramethyldisiloxane. This approach highlights the method's efficiency in preparing silicon-based compounds with potential applications in polymer and material sciences (Feng, 2010).
Structural Studies and Phase Behavior
Research on the molecular structure of 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane across different phases (solid, liquid, and gas) has provided insights into the conformational behavior of such compounds, which is crucial for understanding their physical properties and potential applications in materials science (Masters et al., 2015).
Eigenschaften
IUPAC Name |
1-[[[dimethyl(propyl)silyl]amino]-dimethylsilyl]propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H27NSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h11H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKQSYMDNUWNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)N[Si](C)(C)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27NSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163160 |
Source


|
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
CAS RN |
14579-90-9 |
Source


|
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

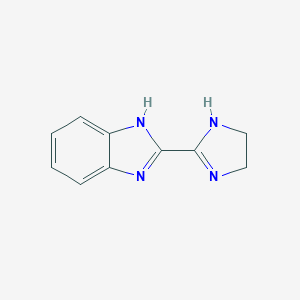
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)

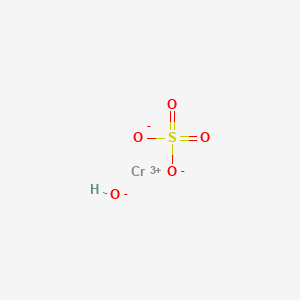
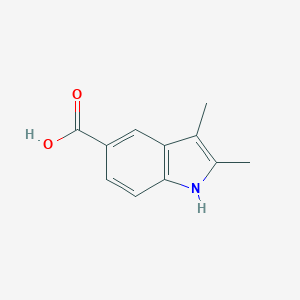

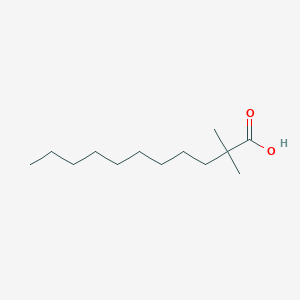
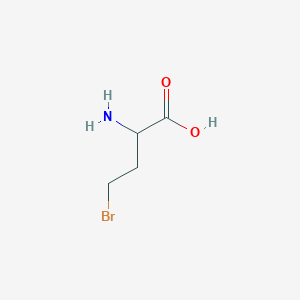
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
